Cas no 877633-79-9 (N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide)

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound featuring a unique molecular structure combining a nitrophenyl group, a thiophene moiety, and an oxane ring. This compound is of interest in pharmaceutical and materials research due to its potential as a versatile intermediate in the synthesis of bioactive molecules or functional materials. The presence of both electron-withdrawing (nitrophenyl) and electron-donating (thiophene) groups may confer tunable electronic properties, making it suitable for applications in medicinal chemistry or optoelectronic studies. Its well-defined structure allows for precise modifications, enabling researchers to explore structure-activity relationships or develop novel derivatives with tailored properties.
N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide structure
877633-79-9 structure
Product Name:N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
CAS No:877633-79-9
MF:C16H16N2O4S
MW:332.374242782593
CID:6472210
Update Time:2025-05-20

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
    • N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide
    • Inchi: 1S/C16H16N2O4S/c19-15(17-12-3-1-4-13(11-12)18(20)21)16(6-8-22-9-7-16)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,17,19)
    • InChI Key: OSJIJQJIGDZKDS-UHFFFAOYSA-N
    • SMILES: O1CCC(C2SC=CC=2)(C(NC2=CC=CC([N+]([O-])=O)=C2)=O)CC1

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Additional information on N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Recent Advances in the Study of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877633-79-9)

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877633-79-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features combining a nitrophenyl group, a thiophene moiety, and an oxane carboxamide scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific investigation.

The synthesis of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves a multi-step process that ensures high yield and purity. Researchers have optimized the reaction conditions to improve the efficiency of the synthesis, with particular attention to the coupling of the thiophene and oxane carboxamide groups. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These methodological advancements have facilitated the production of high-quality batches for further biological evaluation.

Pharmacological studies have revealed that N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide exhibits notable activity in modulating specific biological pathways. Preliminary in vitro assays indicate its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic processes. For instance, the compound has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and certain kinases, suggesting its applicability in treating inflammation and cancer. These findings are supported by molecular docking studies, which highlight the compound's ability to bind effectively to the active sites of target proteins.

In vivo studies have further corroborated the therapeutic potential of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide. Animal models of inflammation and tumor growth have shown significant reduction in disease markers upon administration of the compound. Notably, the compound's pharmacokinetic profile, including its bioavailability and metabolic stability, has been evaluated to assess its suitability for clinical development. These studies have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its future translation into human trials.

The mechanism of action of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is believed to involve the modulation of cellular signaling pathways. Transcriptomic and proteomic analyses have identified several downstream targets affected by the compound, including genes and proteins associated with cell proliferation and apoptosis. These findings suggest a multifaceted mode of action, which could explain the compound's efficacy in diverse disease models. Ongoing research aims to elucidate the precise molecular interactions and downstream effects to optimize its therapeutic application.

Despite the promising results, challenges remain in the development of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide as a drug candidate. Issues such as solubility, toxicity, and formulation stability need to be addressed to ensure its clinical viability. Researchers are exploring various strategies, including structural modifications and the development of prodrugs, to overcome these hurdles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progress of this compound through the drug development pipeline.

In conclusion, N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877633-79-9) represents a promising candidate for therapeutic intervention in inflammation and cancer. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable subject for further research. Continued investigation into its mechanism of action, pharmacokinetics, and potential clinical applications will be essential to fully realize its therapeutic potential. This compound exemplifies the innovative approaches being pursued in the field of chemical biology and pharmaceutical research to address unmet medical needs.

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